molecular formula C14H30S3 B14243753 Undecane, 1,1,1-tris(methylthio)- CAS No. 480424-96-2

Undecane, 1,1,1-tris(methylthio)-

Cat. No.: B14243753
CAS No.: 480424-96-2
M. Wt: 294.6 g/mol
InChI Key: ZPOOWTOROUWUDC-UHFFFAOYSA-N
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Description

Undecane, 1,1,1-tris(methylthio)- is a sulfur-substituted undecane derivative characterized by three methylthio (-SCH₃) groups attached to the first carbon of an undecane backbone. Sulfur substituents typically enhance molecular polarity and reactivity compared to unsubstituted alkanes, influencing solubility, volatility, and biological activity .

Properties

CAS No.

480424-96-2

Molecular Formula

C14H30S3

Molecular Weight

294.6 g/mol

IUPAC Name

1,1,1-tris(methylsulfanyl)undecane

InChI

InChI=1S/C14H30S3/c1-5-6-7-8-9-10-11-12-13-14(15-2,16-3)17-4/h5-13H2,1-4H3

InChI Key

ZPOOWTOROUWUDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(SC)(SC)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of undecane, 1,1,1-tris(methylthio)- typically involves the reaction of undecane with methylthio reagents under controlled conditions. One common method involves the use of tris(methylthio)methyllithium in tetrahydrofuran (THF) at low temperatures, such as -78°C. The reaction proceeds through the formation of intermediate compounds, which are then selectively hydrolyzed to yield the desired product .

Industrial Production Methods: Industrial production of undecane, 1,1,1-tris(methylthio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Undecane, 1,1,1-tris(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methylthio groups to thiols.

    Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are used.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Undecane, 1,1,1-tris(methylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of undecane, 1,1,1-tris(methylthio)- involves its interaction with molecular targets such as enzymes and proteins. The methylthio groups can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Undecane Derivatives

Undecane derivatives exhibit diverse functional groups, as highlighted in , including:

  • 1,11-Undecanediamine (NH₂ groups): Used in polymer synthesis.
  • Undecanedioic acid (carboxylic acid groups): A dicarboxylic acid for specialty chemicals.
  • 1-Undecanethiol (thiol group): A sulfur-containing compound with applications in surfactants.

The tris(methylthio) substitution in the target compound distinguishes it by introducing sulfur-based electron-withdrawing groups, likely reducing water solubility compared to oxygenated derivatives (e.g., 1,7-dioxaspiro[5.5]undecane in ) but enhancing stability against oxidation .

Spirocyclic Undecane Derivatives

Spiro compounds like (2S,6R,8S)-8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane () share the undecane backbone but incorporate oxygen-based rings. Key differences include:

  • Functional groups : Oxygen atoms in spiro compounds vs. sulfur in the target compound.
  • Applications : Spiro derivatives are often bioactive (e.g., insect pheromones in ), whereas tris(methylthio) derivatives may exhibit distinct antifungal or catalytic properties due to sulfur’s nucleophilic character .

Methylthio-Substituted Compounds

Methylthio groups are present in compounds like 3-(methylthio)-1-hexanol (), which has a boiling point of 61–62°C (10 mmHg) and a density of 0.966 g/cm³. By comparison:

  • The tris(methylthio) substitution in undecane would likely increase molecular weight (vs. simpler methylthio alcohols) and reduce volatility.

Antifungal and Volatile Properties

shows that undecane itself lacks antifungal activity at 774 µL/L, while oxygenated analogs (e.g., 2-nonanone) inhibit fungal growth. The tris(methylthio) substitution could modify this behavior:

  • Sulfur atoms may disrupt microbial membranes via thiol interactions.
  • Increased molecular size might reduce volatility, affecting delivery mechanisms in antifungal applications .

Data Table: Comparative Analysis of Undecane Derivatives

Compound Functional Groups Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Undecane, 1,1,1-tris(methylthio)- 3 × -SCH₃ ~248.5 (estimated) Hypothetical: Corrosion inhibition, low solubility
1,7-Dioxaspiro[5.5]undecane 2 oxygen rings 184.28 Bioactive (insect pheromones)
1-Undecanethiol -SH 188.36 Surfactant, metal chelation
3-(Methylthio)-1-hexanol -SCH₃, -OH 148.26 Volatile flavor compound

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